molecular formula C11H20N2O3 B14221494 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one CAS No. 827574-34-5

3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one

Cat. No.: B14221494
CAS No.: 827574-34-5
M. Wt: 228.29 g/mol
InChI Key: DZVLNZTWNJGNIE-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one is a synthetic organic compound that features a morpholine ring and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one typically involves the reaction of morpholine with a suitable butenone precursor. One common method involves the condensation of morpholine with 3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one
  • 3-[(2-Ethoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one

Uniqueness

3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Properties

CAS No.

827574-34-5

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-methoxyethylamino)-1-morpholin-4-ylbut-2-en-1-one

InChI

InChI=1S/C11H20N2O3/c1-10(12-3-6-15-2)9-11(14)13-4-7-16-8-5-13/h9,12H,3-8H2,1-2H3

InChI Key

DZVLNZTWNJGNIE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCOCC1)NCCOC

Origin of Product

United States

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